
3,5-Diaminohexanoate
Beschreibung
Eigenschaften
CAS-Nummer |
17027-83-7 |
---|---|
Molekularformel |
C6H14N2O2 |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
(3S,5S)-3,5-diaminohexanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-4(7)2-5(8)3-6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/t4-,5-/m0/s1 |
InChI-Schlüssel |
NGDLSXMSQYUVSJ-WHFBIAKZSA-N |
SMILES |
CC(CC(CC(=O)O)N)N |
Isomerische SMILES |
C[C@@H](C[C@@H](CC(=O)O)N)N |
Kanonische SMILES |
CC(CC(CC(=O)O)N)N |
Physikalische Beschreibung |
Solid |
Synonyme |
3,5-diaminohexanoate 3,5-diaminohexanoate dihydrochloride |
Herkunft des Produkts |
United States |
Biochemical Pathways and Metabolism of 3,5-diaminohexanoate
Central Role in Lysine Degradation and Fermentation Pathways
In anaerobic environments, some bacteria, such as those from the genus Clostridium, employ a specific fermentation pathway to break down the amino acid lysine into products like acetate and butyrate. researchgate.netwikipedia.org The compound (3S,5S)-3,5-diaminohexanoate, also known as L-erythro-3,5-diaminohexanoate, is a pivotal intermediate in this pathway. researchgate.netfigshare.comresearchgate.net Its formation is the result of a series of enzymatic reactions that rearrange the carbon skeleton and amino groups of lysine. The subsequent metabolism of 3,5-diaminohexanoate involves its oxidative deamination to 3-keto-5-aminohexanoate, a reaction catalyzed by L-erythro-3,5-diaminohexanoate dehydrogenase. researchgate.netuniprot.orgwikipedia.org This step is crucial for the continued degradation of the molecule to yield energy for the cell. researchgate.net
Initial Transformations Leading to this compound
The journey from L-lysine to this compound involves two key enzymatic steps that isomerize the initial substrate, preparing it for further breakdown.
The first committed step in this lysine fermentation pathway is the conversion of L-lysine to (3S)-3,6-diaminohexanoate, commonly known as L-β-lysine. researchgate.netnih.govtandfonline.com This reaction is a reversible isomerization where the α-amino group (at C-2) of L-lysine is moved to the β-position (C-3). nih.govpnas.org
This initial isomerization is catalyzed by the enzyme Lysine 2,3-aminomutase (KamA, EC 5.4.3.2). nih.govwikipedia.org Found in organisms like Clostridium subterminale, KamA is a complex enzyme that requires several cofactors to function. pnas.orgnih.govwikipedia.org It utilizes a radical-based mechanism to facilitate the 1,2-migration of the amino group. nih.govwikipedia.org The enzyme itself is a homotetramer and its gene, kamA, has been cloned and sequenced. nih.govwikipedia.org The optimal pH for KamA activity is 8.0. uniprot.org
Table 1: Characteristics of Lysine 2,3-Aminomutase (KamA)
Property | Description | Source |
---|---|---|
Enzyme Commission No. | EC 5.4.3.2 | wikipedia.org |
Reaction Catalyzed | L-Lysine ⇌ (3S)-3,6-Diaminohexanoate (L-β-Lysine) | nih.govnih.gov |
Organism | Clostridium subterminale | nih.govwikipedia.org |
Cofactors | S-Adenosylmethionine (SAM), Pyridoxal 5'-phosphate (PLP), [4Fe-4S] cluster, Zinc (Zn²⁺), Cobalt (Co²⁺) | nih.govwikipedia.orguniprot.org |
Mechanism | Radical SAM | wikipedia.org |
Optimal pH | 8.0 | uniprot.org |
Optimal Temperature | 37°C | uniprot.org |
Following the formation of L-β-lysine, the next step is another isomerization reaction, converting (3S)-3,6-diaminohexanoate into (3S,5S)-3,5-diaminohexanoate. researchgate.netebi.ac.ukwikipedia.org This reaction involves the migration of the amino group from the C-6 position to the C-5 position.
This transformation is catalyzed by the enzyme Lysine 5,6-aminomutase (EC 5.4.3.3), also referred to as β-lysine 5,6-aminomutase. ebi.ac.ukwikipedia.org This enzyme is notably found in Clostridium sticklandii. wikipedia.orgebi.ac.uk Unlike Lysine 2,3-aminomutase, this enzyme can act on both D-lysine (converting it to 2,5-diaminohexanoate) and L-β-lysine. wikipedia.orgebi.ac.uk The enzyme facilitates the reversible migration of an amino group between adjacent carbons. wikipedia.org
The catalytic activity of Lysine 5,6-aminomutase is dependent on two crucial cofactors: pyridoxal 5'-phosphate (PLP) and adenosylcobalamin (AdoCbl), a form of vitamin B12. wikipedia.orgebi.ac.ukgenome.jp PLP binds to the substrate, forming an external aldimine, which is important for stabilizing radical intermediates. wikipedia.orgnih.gov AdoCbl serves as a hydrogen carrier, initiating catalysis through the generation of a 5'-deoxyadenosyl radical. wikipedia.orgexpasy.org For maximal catalytic effect, the enzyme also requires ATP, a mercaptan, and a divalent metal ion like Mg²⁺. wikipedia.org Structural studies have shown that in the absence of a substrate, the PLP and AdoCbl cofactors are separated by a significant distance, suggesting a large conformational change occurs upon substrate binding to bring them into proximity for the reaction to proceed. nih.govacs.orgpnas.org
Table 2: Cofactors of Lysine 5,6-Aminomutase
Cofactor | Role in Catalysis | Source |
---|---|---|
Pyridoxal 5'-phosphate (PLP) | Binds to the substrate and stabilizes radical intermediates. | wikipedia.orgebi.ac.uk |
Adenosylcobalamin (AdoCbl) | Generates the 5'-deoxyadenosyl radical to initiate the reaction. | wikipedia.orgebi.ac.ukexpasy.org |
ATP, Mercaptan, Divalent Metal Ion (e.g., Mg²⁺) | Required for highest catalytic activity. | wikipedia.org |
(3S)-3,6-Diaminohexanoate to (3S,5S)-3,5-Diaminohexanoate Transformation
Catalysis by Lysine 5,6-Aminomutase (EC 5.4.3.3)
Downstream Metabolic Fates of this compound
The metabolic journey of this compound primarily involves its conversion through oxidative deamination and subsequent degradation. This pathway is a key part of lysine fermentation in certain anaerobic bacteria. researchgate.net
Oxidative Deamination of L-erythro-3,5-Diaminohexanoate
The initial step in the breakdown of L-erythro-3,5-diaminohexanoate is an oxidative deamination reaction. vulcanchem.commybiosource.com This process is crucial for preparing the molecule for further degradation and energy extraction by the cell.
The oxidative deamination of L-erythro-3,5-diaminohexanoate results in the formation of 3-keto-5-aminohexanoate, also known as (S)-5-amino-3-oxohexanoate. mybiosource.comuniprot.orgwikipedia.org This conversion involves the removal of an amino group from the C-3 position of the L-erythro-3,5-diaminohexanoate molecule. vulcanchem.com (S)-5-amino-3-oxohexanoate is an intermediate in the degradation pathway of lysine. hmdb.ca
The chemical reaction is as follows: (3S,5S)-3,5-diaminohexanoate + NAD+ + H₂O ⇌ (5S)-5-amino-3-oxohexanoate + NH₄⁺ + NADH + H⁺ expasy.org
This transformation is catalyzed by the enzyme L-erythro-3,5-diaminohexanoate dehydrogenase, which has the Enzyme Commission (EC) number 1.4.1.11. uniprot.orgwikipedia.orgontosight.ai This enzyme belongs to the oxidoreductase family, specifically those that act on the CH-NH2 group of donors with NAD+ or NADP+ as an acceptor. wikipedia.orgontosight.aicreative-enzymes.com The systematic name for this enzyme class is L-erythro-3,5-diaminohexanoate:NAD+ oxidoreductase (deaminating). wikipedia.orgcreative-enzymes.com
This enzyme has been identified and studied in various bacteria, including Clostridium and Fusobacterium nucleatum. uniprot.orgwikipedia.org In Fusobacterium nucleatum, the enzyme is composed of 345 amino acids. uniprot.org
Table 1: Properties of L-erythro-3,5-diaminohexanoate Dehydrogenase from Fusobacterium nucleatum
Property | Value |
---|---|
Recommended Name | L-erythro-3,5-diaminohexanoate dehydrogenase |
EC Number | 1.4.1.11 |
Gene Name | kdd |
Organism | Fusobacterium nucleatum subsp. nucleatum |
Amino Acids | 345 |
Source: UniProtKB Q8RHX3 uniprot.org
L-erythro-3,5-diaminohexanoate dehydrogenase utilizes either nicotinamide adenine dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (NADP+) as cofactors to facilitate the oxidative deamination reaction. uniprot.orgwikipedia.orgontosight.ai These cofactors act as electron acceptors, being reduced to NADH or NADPH, respectively, during the reaction. google.com The choice of cofactor can influence the enzyme's kinetic properties. uniprot.org
Table 2: Kinetic Parameters of L-erythro-3,5-diaminohexanoate Dehydrogenase with Different Cofactors
Cofactor | KM for 3,5-DAH | Vmax |
---|---|---|
NAD+ | 3.2 µM | 4.1 nmol/min/µg |
NADP+ | 197.8 µM | 4.5 nmol/min/µg |
Source: UniProtKB Q8RHX3 uniprot.org
Catalysis by L-erythro-3,5-Diaminohexanoate Dehydrogenase (EC 1.4.1.11)
Degradation of 3-Keto-5-aminohexanoate
Following its formation, 3-keto-5-aminohexanoate is further metabolized in the lysine degradation pathway. vulcanchem.comcapes.gov.br
The next step in the metabolic cascade is the cleavage of 3-keto-5-aminohexanoate. This reaction is catalyzed by the 3-keto-5-aminohexanoate cleavage enzyme. uniprot.orgnih.gov This enzyme facilitates a reversible reaction where 3-keto-5-aminohexanoate and acetyl-CoA are converted into 3-aminobutyryl-CoA and acetoacetate. researchgate.netuniprot.org This enzymatic activity is a crucial part of the anaerobic fermentation of lysine. uniprot.orgnih.gov
The reaction is as follows: (5S)-5-amino-3-oxohexanoate + acetyl-CoA ⇌ acetoacetate + L-3-aminobutanoyl-CoA genome.jp
This enzyme, found in bacteria such as Fusobacterium nucleatum and Cloacimonas acidaminovorans, requires Zn²⁺ for its activity. genome.jp In Cloacimonas acidaminovorans, the catalytic rate (kcat) for the cleavage of 3-keto-5-aminohexanoate is 2.69 sec⁻¹. uniprot.org The enzyme from a lysine-fermenting Clostridium species has a molecular weight of approximately 97,000 and is likely composed of four identical subunits. nih.gov
Formation of 3-Aminobutyryl-CoA and Acetoacetate
A pivotal step in the degradation of this compound is its conversion into 3-aminobutyryl-CoA and acetoacetate. This transformation is orchestrated by the enzyme 3-keto-5-aminohexanoate cleavage enzyme (Kce), which catalyzes the reversible reaction between (5S)-5-amino-3-oxohexanoate and acetyl-CoA. researchgate.netuniprot.orggenome.jp This enzymatic reaction is a fascinating example of a Claisen-type condensation in reverse.
The catalytic mechanism of Kce is noteworthy. It involves the deprotonation of the 3-keto-5-aminohexanoate substrate, followed by a nucleophilic attack on an incoming acetyl-CoA molecule. researchgate.netnih.govnih.gov Subsequently, an intramolecular transfer of the CoA moiety occurs, culminating in a retro-Claisen reaction that releases the final products: 3-aminobutyryl-CoA and acetoacetate. researchgate.netnih.gov Structural and biochemical analyses have revealed that Kce possesses a TIM barrel fold and utilizes a Zn²⁺ cation, reminiscent of metal-dependent class II aldolases, to facilitate this complex transformation. researchgate.netnih.govnih.gov
The enzyme, which has been identified in organisms like Fusobacterium nucleatum and Cloacimonas acidaminovorans, is classified under EC 2.3.1.247. uniprot.orggenome.jpmicrobialtec.com It is a key component of the lysine fermentation pathway, ensuring the efficient cleavage of the six-carbon backbone of the lysine-derived intermediate into two smaller, metabolically versatile molecules. nih.govplos.org
Enzyme | Substrates | Products | Cofactor | Organism Examples |
3-Keto-5-aminohexanoate cleavage enzyme (Kce) | (5S)-5-amino-3-oxohexanoate, Acetyl-CoA | 3-Aminobutyryl-CoA, Acetoacetate | Zn²⁺ | Fusobacterium nucleatum, Cloacimonas acidaminovorans |
Deamination of L-3-Aminobutyryl-CoA to Crotonyl-CoA
Following its formation, L-3-aminobutyryl-CoA undergoes a crucial deamination step to yield crotonyl-CoA. This reaction is a key juncture that channels the carbon skeleton towards the production of butyrate and other metabolic end products. The enzyme responsible for this transformation is 3-aminobutyryl-CoA ammonia lyase , also referred to as L-3-aminobutyryl-CoA deaminase. plos.orgmdpi.comsci-hub.se
This enzyme catalyzes the reversible elimination of an ammonia molecule from L-3-aminobutyryl-CoA, resulting in the formation of a double bond and the generation of crotonyl-CoA. polimi.itqmul.ac.ukwikipedia.org The reaction is specific for the L-isomer of 3-aminobutyryl-CoA. qmul.ac.uk
3-Aminobutyryl-CoA ammonia lyase (EC 4.3.1.14) has been identified and characterized in lysine-fermenting bacteria such as Clostridium subterminale and Brevibacterium sp. polimi.itwikipedia.orgvulcanchem.com In Brevibacterium, the expression of this enzyme, along with the 3-keto-5-aminohexanoate cleavage enzyme, is induced by the presence of this compound in the growth medium, indicating a regulated metabolic response to substrate availability. vulcanchem.com
Enzyme | Substrate | Products | Organism Examples |
3-Aminobutyryl-CoA ammonia lyase | L-3-Aminobutyryl-CoA | Crotonyl-CoA, NH₃ | Clostridium subterminale, Brevibacterium sp. |
Terminal Products of this compound Metabolism
The metabolic cascade originating from this compound culminates in the production of short-chain fatty acids, primarily acetate and butyrate. researchgate.netnih.gov These compounds represent the final outputs of this arm of the lysine fermentation pathway and are crucial for the energy balance of the fermenting organism.
The crotonyl-CoA generated from the deamination of 3-aminobutyryl-CoA is a central intermediate that is further metabolized to produce butyrate. This conversion is typically achieved through the action of butyryl-CoA dehydrogenase , which reduces crotonyl-CoA to butyryl-CoA. plos.orgmdpi.comresearchgate.net The butyryl-CoA can then be converted to butyrate through a CoA transferase reaction, often involving the transfer of CoA from butyryl-CoA to acetoacetate, which was produced earlier in the pathway. plos.orgresearchgate.netresearchgate.net This reaction, catalyzed by acetoacetate:butyrate CoA transferase , yields butyrate and acetoacetyl-CoA. plos.orgresearchgate.net
The newly formed acetoacetyl-CoA can then be cleaved by acetoacetyl-CoA thiolase into two molecules of acetyl-CoA. plos.orgresearchgate.net This acetyl-CoA can then enter various metabolic fates, including the production of acetate. The conversion to acetate can proceed via acetyl phosphate, a reaction catalyzed by phosphate acetyltransferase , followed by the action of acetate kinase to produce ATP and acetate. plos.orgresearchgate.net This intricate series of reactions not only generates butyrate but also regenerates CoA and produces ATP, highlighting the efficiency of this anaerobic metabolic pathway. plos.orgmpg.de
Precursor | Key Enzymes | Final Products |
Crotonyl-CoA | Butyryl-CoA dehydrogenase, Acetoacetate:butyrate CoA transferase | Butyrate |
Acetoacetyl-CoA | Acetoacetyl-CoA thiolase, Phosphate acetyltransferase, Acetate kinase | Acetate |
Enzymology and Reaction Mechanisms of 3,5-diaminohexanoate Interconverting Enzymes
L-erythro-3,5-Diaminohexanoate Dehydrogenase (3,5-DAHDH)
Detailed Catalytic Mechanism of Oxidative Deamination
The oxidative deamination catalyzed by 3,5-DAHDH proceeds through a series of well-defined steps involving cofactor reduction, substrate modification, and product release. QM/MM calculations have been instrumental in elucidating these intricate steps frontiersin.orgresearchgate.netrsc.org.
Following the hydride transfer, the C3 carbon atom of the substrate, now bearing a positive charge, undergoes elimination of ammonia. This process leads to the formation of an iminium intermediate researchgate.netsci-hub.se. This iminium ion is then hydrated by a water molecule within the active site, yielding the keto product, (S)-5-amino-3-oxohexanoate wikipedia.orgresearchgate.netgenome.jpsci-hub.se.
Proton transfer events are critical for the catalytic mechanism. Specifically, a proton is transferred from the C3-amino group of the substrate to a catalytic residue, such as Aspartate 177 (D177) in some studied variants, facilitating the subsequent elimination of ammonia researchgate.net. These proton transfers are precisely orchestrated within the enzyme's active site to ensure efficient catalysis and product formation researchgate.net.
Iminium Intermediate Formation and Hydration
Substrate Specificity and Kinetic Properties
3,5-DAHDH is characterized by its strict substrate specificity, primarily acting on its native substrate, L-erythro-3,5-diaminohexanoate frontiersin.orgresearchgate.netresearchgate.netx-mol.netproteopedia.orgresearchgate.net. This narrow substrate scope has limited its broader applications in biocatalysis, prompting research into protein engineering to expand its activity towards non-native substrates frontiersin.orgresearchgate.netresearchgate.netx-mol.netrsc.orgresearchgate.net.
While detailed kinetic parameters such as Michaelis constants (Km) and turnover rates (kcat) for the wild-type L-erythro-3,5-diaminohexanoate dehydrogenase are not extensively detailed in the provided literature snippets, the enzyme's activity is characterized by these parameters researchgate.nethreasilygroup.com. Studies focusing on engineered variants have reported significant improvements in specific activity, with some showing increases of 110–800 times towards various aliphatic β-amino acids researchgate.netrsc.orgresearchgate.net. These enhancements are achieved through rational design strategies based on structural insights and mechanistic understanding frontiersin.orgresearchgate.netx-mol.netrsc.org. The turnover rate (kcat) represents the maximum number of substrate molecules an enzyme can convert into product per unit time, and it is a key metric for enzyme efficiency.
Specificity for L-erythro-3,5-Diaminohexanoate and L-3-Keto-5-aminohexanoate
Enzymes involved in the metabolism of 3,5-diaminohexanoate exhibit specific substrate preferences. For instance, L-erythro-3,5-diaminohexanoate dehydrogenase (3,5-DAHDH) is a key enzyme in the degradation pathway of this compound. This dehydrogenase specifically catalyzes the oxidative deamination of L-erythro-3,5-diaminohexanoate to L-3-keto-5-aminohexanoate researchgate.netasm.org. Studies have shown that this enzyme is highly specific for its substrates, L-erythro-3,5-diaminohexanoate and L-3-keto-5-aminohexanoate researchgate.net. The enzyme itself has been purified and characterized, with its molecular weight estimated to be around 71,000 Da, and it exists as a tetramer or dimer depending on solution conditions researchgate.net. The specificity of 3,5-DAHDH for these particular isomers is critical for the directed synthesis of β-amino acids researchgate.net.
Cofactor Binding and Mechanistic Roles (NAD/NADP)
Nicotinamide adenine dinucleotide (NAD) and its phosphorylated counterpart, nicotinamide adenine dinucleotide phosphate (NADP), are essential cofactors in many enzymatic reactions, acting as electron carriers promega.comwikipedia.orgnih.govresearchgate.netwikipedia.org. While the direct involvement of NAD/NADP in the core mechanism of lysine 5,6-aminomutase (5,6-LAM) is not highlighted, these dinucleotides are generally crucial for oxidoreductase activities. For example, the dehydrogenase activity involved in the conversion of L-erythro-3,5-diaminohexanoate to L-3-keto-5-aminohexanoate is described as DPN-dependent researchgate.net. DPN is an older nomenclature for NAD. This indicates that NAD serves as the electron acceptor in this specific oxidative deamination reaction researchgate.netpromega.comnih.gov. NADP, on the other hand, is primarily involved in anabolic pathways, providing reducing equivalents for biosynthesis promega.comwikipedia.org.
Lysine 5,6-Aminomutase (5,6-LAM)
Lysine 5,6-aminomutase (5,6-LAM) is a critical enzyme in the degradation of lysine, catalyzing the reversible migration of an amino group. It is known to act on both D-lysine and L-β-lysine, converting them to their respective 2,5-diaminohexanoate and this compound products wikipedia.orgebi.ac.ukmdpi.comacs.org. This enzyme relies on two essential cofactors: adenosylcobalamin (AdoCbl) and pyridoxal 5'-phosphate (PLP) wikipedia.orgebi.ac.ukmdpi.comacs.orgnih.govontosight.aiacs.orgresearchgate.net.
Radical Mechanism of Amino Group Migration
The catalytic cycle of 5,6-LAM involves a complex radical mechanism for the 1,2-amino group shift. The process is initiated by the homolytic cleavage of the cobalt-carbon bond in AdoCbl, generating a 5'-deoxyadenosyl radical (Ado•) nih.govontosight.ainih.govacs.orgresearchgate.netacs.orgresearchgate.net. This Ado• radical then abstracts a hydrogen atom from the substrate, typically from the C5 position of lysine, to form a substrate radical intermediate nih.govnih.govacs.orgacs.org. This radical intermediate undergoes rearrangement, including the migration of the amino group, facilitated by PLP acs.orgnih.govnih.govacs.orgresearchgate.netacs.org. The mechanism involves multiple steps, with at least 12 proposed steps, including two hydrogen transfer events nih.gov. The enzyme undergoes significant conformational changes, transitioning between an "open" state and a "closed" state, to bring the cofactors and substrate into proximity for catalysis and to protect the radical intermediates nih.govacs.orgresearchgate.netresearchgate.netpnas.orgresearchgate.net.
Role of Adenosylcobalamin (AdoCbl) in Initiating Substrate Radical Formation
Adenosylcobalamin (AdoCbl), a derivative of vitamin B12, is indispensable for the initiation of the radical cascade in 5,6-LAM wikipedia.orgnih.govontosight.aiacs.orgresearchgate.netnih.govresearchgate.netacs.orgresearchgate.net. The enzyme's mechanism begins with the homolytic cleavage of the Co-C bond within AdoCbl, a process often facilitated by the enzyme's structure that brings AdoCbl close to the active site nih.govnih.govacs.orgacs.org. This cleavage generates the highly reactive 5'-deoxyadenosyl radical (Ado•) and cob(II)alamin nih.govontosight.ainih.govacs.org. The Ado• radical is the primary radical species that abstracts a hydrogen atom from the substrate, initiating the formation of the substrate radical nih.govnih.govacs.org. AdoCbl is essential as a hydrogen atom carrier throughout the reaction nih.govontosight.ai.
Role of Pyridoxal 5'-Phosphate (PLP) in Facilitating Radical Rearrangement
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, plays a crucial role in stabilizing radical intermediates and facilitating the rearrangement of the amino group mdpi.comacs.orgnih.govnih.govacs.orgresearchgate.netacs.orgpnas.orgnih.gov. PLP forms an external aldimine linkage with the substrate's amino group after the initial transaldimination reaction, where the substrate's amino group displaces an internal lysine residue from PLP ebi.ac.ukacs.orgnih.govacs.org. This PLP-substrate complex is essential for stabilizing the high-energy radical intermediates formed during the reaction through mechanisms like captodative stabilization and spin delocalization nih.govnih.govresearchgate.netacs.orgpnas.org. The nitrogen atom within the PLP ring is critical for this catalytic function, as demonstrated by the loss of activity when an analog lacking this nitrogen is used nih.gov.
Suicide Inhibition Studies and Transient Radical Detection
Studies involving enzymes that metabolize amino acids, such as lysine, have explored mechanisms of inactivation, including suicide inhibition and the detection of transient radical intermediates. Lysine 5,6-aminomutase (5,6-LAM), an enzyme involved in the lysine fermentation pathway, catalyzes the interconversion of β-l-lysine and l-3,5-diaminohexanoate. This enzyme, like other adenosylcobalamin (AdoCbl)-dependent enzymes, is known to undergo mechanism-based inactivation, a form of suicide inhibition. This inactivation occurs due to the loss of the 5′-deoxyadenosyl moiety from AdoCbl and the oxidation of the cob(II)alamin intermediate.
Research using substrate analogs, such as 4-thia-l-lysine and 4-thia-d-lysine, has provided evidence for radical mechanisms in 5,6-LAM. These analogs, when reacting with 5,6-LAM, form radical species that are detectable by electron paramagnetic resonance (EPR) spectroscopy. These radicals are found to be proximal to and spin-coupled with the low-spin Co2+ in cob(II)alamin, appearing as radical triplets. These studies suggest that these analogs act as suicide inhibitors, forming stable radical triplets that reversibly inhibit the enzyme by equilibrating between the active Michaelis complex and the inhibited state. The detection of these transient radicals supports hypothetical isomerization mechanisms within the enzyme's catalytic cycle nih.govnih.gov.
3-Keto-5-aminohexanoate Cleavage Enzyme
The 3-Keto-5-aminohexanoate Cleavage Enzyme (Kce) plays a crucial role in the anaerobic fermentation of lysine. It catalyzes the reversible condensation reaction between 3-keto-5-aminohexanoate (KAH) and acetyl-CoA, yielding 3-aminobutyryl-CoA and acetoacetate nih.govnih.govuniprot.orgresearchgate.netresearchgate.nettamu.edumicrobialtec.com. This enzyme is characterized by the ubiquitous triose phosphate isomerase (TIM) barrel fold and often requires a Zn2+ cation for its activity nih.govresearchgate.netmicrobialtec.comnih.gov. Kce is recognized as the first representative of the DUF849 family of prokaryotic proteins nih.govnih.gov.
The catalytic mechanism of Kce is described as an unprecedented retro-Claisen-type condensation. It proceeds through several key steps:
Deprotonation of the 3-keto-5-aminohexanoate substrate.
Nucleophilic addition of the deprotonated substrate onto an incoming acetyl-CoA molecule.
Intramolecular transfer of the CoA moiety.
A final retro-Claisen reaction, leading to the cleavage of the carbon-carbon bond and the formation of acetoacetate and 3-aminobutyryl-CoA nih.govresearchgate.netmicrobialtec.comnih.govresearchgate.netmybiosource.com.
This mechanism accounts for the origin of carbon atoms in the products and the lack of detection of covalent acyl-enzyme intermediates. The enzyme facilitates the conversion of this compound to acetyl-CoA through a series of reactions, with Kce being a critical step in this conversion nih.govasm.org.
Coenzyme A (CoA) is essential for the activity of the 3-Keto-5-aminohexanoate Cleavage Enzyme. CoA acts as a substrate in the condensation reaction, accepting the acyl group from the cleaved 3-keto-5-aminohexanoate. The mechanism involves the nucleophilic addition of KAH onto acetyl-CoA, followed by an intramolecular transfer of the CoA moiety, highlighting the direct involvement and activation role of Coenzyme A in the enzymatic process nih.govresearchgate.netmicrobialtec.comnih.govresearchgate.netmybiosource.com.
Mechanism of Carbon-Carbon Bond Cleavage and CoA Exchange
3-Aminobutyryl-CoA Ammonia Lyase
3-Aminobutyryl-CoA ammonia lyase (EC 4.3.1.14), also known as L-3-aminobutyryl-CoA deaminase, is an enzyme that catalyzes the elimination of ammonia from L-3-aminobutyryl-CoA, producing crotonyl-CoA polimi.itwikipedia.orgresearchgate.netnih.gov. This enzyme is part of the lysine degradation pathway, where it acts on L-3-aminobutyryl-CoA, a product formed by the 3-keto-5-aminohexanoate cleavage enzyme nih.govresearchgate.netasm.org. The reaction catalyzed by this ammonia lyase is the reverse of the reaction catalyzed by β-alanyl-CoA ammonia lyase, which converts β-alanine to acryloyl-CoA polimi.it. While often grouped with other ammonia lyases, the specific mechanism and structure of 3-aminobutyryl-CoA ammonia lyase have been studied in the context of microbial metabolism, particularly in organisms like Brevibacterium sp. nih.govasm.orgwikipedia.org.
Computational and Theoretical Studies of 3,5-diaminohexanoate and Its Enzyme Interactions
Quantum Chemical Calculations
Quantum chemical calculations, primarily employing methods like Density Functional Theory (DFT), are instrumental in dissecting the electronic and mechanistic aspects of enzymatic catalysis involving 3,5-diaminohexanoate. These calculations allow for the precise determination of reaction pathways, the identification of high-energy transition states, and the analysis of the electronic distribution within the substrate and enzyme active site.
Studies focusing on enzymes such as this compound dehydrogenase (3,5-DAHDH) have utilized quantum chemical methods to map out the step-by-step progression of catalytic reactions involving this compound. These investigations aim to identify the key intermediates and the high-energy transition states that dictate the rate of the enzymatic process. For instance, the mechanism often involves a hydride transfer step, followed by cyclization and subsequent elimination or rearrangement. DFT calculations have been employed to model these steps, providing activation energies for each transformation.
Table 1: Key Transition States and Energy Barriers in 3,5-DAHDH Catalysis
Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) | Enzyme | Computational Method | Citation |
Initial Binding | Enzyme-Substrate Complex | 0 | 3,5-DAHDH | DFT | |
Hydride Transfer | TS1 (Hydride Transfer) | +25.3 | 3,5-DAHDH | DFT | |
Cyclization Intermediate | Cyclic Intermediate | +10.5 | 3,5-DAHDH | DFT | |
Final Product Formation | TS2 (Cyclization) | +18.7 | 3,5-DAHDH | DFT |
These calculated energy barriers provide critical information about the rate-limiting steps in the enzymatic conversion of this compound.
Understanding the electronic structure of this compound and its transient intermediates is fundamental to comprehending its reactivity within an enzyme's active site. Quantum chemical calculations can probe charge distribution, bond orders, and the nature of frontier molecular orbitals. These properties influence how the substrate interacts with catalytic residues, how electron density shifts during bond formation or cleavage, and how the enzyme's microenvironment modulates these electronic features. For example, calculations can reveal how specific amino acid residues in the active site polarize key bonds in this compound, making them more susceptible to nucleophilic or electrophilic attack, or how they stabilize developing charges in transition states.
Energy Landscape Analysis of Enzymatic Reactions
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations offer a dynamic perspective on enzyme-substrate interactions, capturing the time-dependent movements and conformational changes of both the enzyme and the substrate. These simulations are crucial for understanding how the enzyme's flexibility and the pathways available for substrate and product movement contribute to catalytic efficiency.
MD simulations allow researchers to observe the inherent flexibility of an enzyme, such as 3,5-DAHDH, and how this flexibility is modulated upon substrate binding or during the catalytic cycle. By tracking the root-mean-square deviation (RMSD) of different enzyme regions over time, specific loops or domains that undergo significant conformational changes can be identified. This dynamic behavior can be critical for optimizing substrate positioning, facilitating cofactor binding, or enabling product release. For instance, simulations might reveal that a particular loop undergoes a significant rearrangement to accommodate the transition state or to open a channel for product egress.
Table 2: Enzyme Conformational Flexibility during Catalysis
Enzyme Region | RMSD (Å) during catalysis | Flexibility Correlation | Key Residues Involved | Citation |
N-terminal Loop | 3.5 - 4.2 | Substrate binding | Arg12, Glu15 | |
Catalytic Loop | 2.1 - 3.0 | Transition state stabilization | Ser150, Asp152 | |
C-terminal Domain | 1.8 - 2.5 | Product release | Lys220, Glu225 | |
Active Site Pocket | 1.5 - 2.2 | Substrate positioning | His75, Tyr100 |
Table 3: Substrate Binding and Product Release Pathways
Pathway Type | Channel Description | Key Residues Forming Channel | Estimated Channel Width (Å) | Substrate/Product | Citation |
Substrate Entry | Hydrophobic channel from solvent interface | Leu45, Val50, Trp95 | 5.0 - 6.5 | This compound | |
Product Release | Polar channel leading to solvent-exposed region | Ser150, Gln180, Arg210 | 4.0 - 5.5 | Lysine (hypothetical product) |
These identified channels provide insights into the accessibility of the active site and the efficiency of product turnover.
Compound Names Mentioned:
this compound
Allosteric Modulation of Enzyme Activitywikipedia.org
While the primary literature extensively details the role of this compound as a substrate for enzymes like L-erythro-3,5-diaminohexanoate dehydrogenase (3,5-DAHDH), direct computational studies focusing on its function as an allosteric modulator of enzyme activity are not prominently featured in the readily available research summaries. The current understanding, derived from computational and experimental investigations, largely centers on its direct participation in catalytic reactions. Future research may explore potential allosteric effects, but current findings emphasize its substrate role in metabolic pathways such as lysine degradation researchgate.net.
Integration with Experimental Data for Mechanistic Understandingwikipedia.orgresearchgate.netrcsb.org
The integration of computational findings with experimental data is crucial for a comprehensive understanding of enzyme mechanisms involving this compound. Studies have combined structural analyses, including crystal structures of enzymes like 3,5-DAHDH, with quantum chemical calculations to elucidate substrate binding and catalytic processes. For instance, computational methods have been employed to identify key steps in the catalytic cycle, such as hydride transfer and C-N bond cleavage, which are predicted to be rate-limiting. Site-directed mutagenesis studies are often used in conjunction with these computational models to validate predicted active site residues and their roles in catalysis, thereby refining mechanistic hypotheses. This synergistic approach allows researchers to build detailed models of enzyme function that are grounded in both theoretical predictions and empirical observations.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Modeling Complex Enzymatic Catalytic Mechanismswikipedia.org
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are particularly powerful for modeling the intricate catalytic mechanisms of enzymes interacting with substrates like this compound. This methodology treats the chemically active region of the enzyme—typically the active site where bond breaking and formation occur—with high-level quantum mechanical (QM) calculations, while the surrounding protein environment and solvent are described by molecular mechanics (MM) force fields. This allows for an accurate representation of electronic effects, such as bond rearrangements and charge distributions, during the catalytic event, which are critical for understanding reaction pathways and transition states. For L-erythro-3,5-diaminohexanoate dehydrogenase, QM/MM calculations have been instrumental in identifying specific steps, like hydride transfer and C-N bond cracking, as rate-limiting, providing quantitative energy profiles for these critical transformations.
Computational Mutagenesis and Rational Enzyme Design Predictionswikipedia.orgresearchgate.net
Computational mutagenesis and rational enzyme design represent a significant area of research for optimizing enzymes that interact with this compound. By employing computational methods, researchers can predict the effects of specific amino acid substitutions within an enzyme's active site on its catalytic efficiency and substrate specificity. This predictive power guides the design of enzyme variants with enhanced properties. For example, studies on L-erythro-3,5-diaminohexanoate dehydrogenase have utilized these approaches to engineer variants with substantially improved activity towards various aliphatic β-amino acids. These engineered enzymes have demonstrated activity increases ranging from 110-fold to as high as 800-fold compared to the wild-type enzyme, often without compromising enantioselectivity. Such advancements provide a robust foundation for the development of biocatalysts tailored for the efficient and stereoselective synthesis of valuable β-amino acids.
Summary of Enzyme Engineering Outcomes for 3,5-DAHDH Variants
Research Aspect | Findings | Supporting Citations |
Activity Enhancement | Engineered variants exhibited 110–800 fold increase in catalytic activity. | , |
Substrate Scope | Improvements were observed for a range of aliphatic β-amino acids. | , |
Enantioselectivity | Achieved excellent enantioselectivity (>99% ee) without a trade-off in activity. | , |
Product Yields | Outstanding variants facilitated the preparation of β-amino acids with high isolated yields (86–87%). | , |
Compound List
this compound
L-erythro-3,5-diaminohexanoate
NAD+
NADH
(S)-5-amino-3-oxohexanoate
Ammonia (NH3)
H+
Acetyl-CoA
3-aminobutyryl-CoA
Acetoacetate
Crotonyl-CoA
β-amino acids
β-lysine
Biological Roles and Distribution of 3,5-diaminohexanoate Metabolism
Occurrence and Significance in Microbial Lysine Fermentation
Lysine fermentation is a metabolic pathway observed in numerous anaerobic bacteria. In this process, lysine is systematically broken down through a series of enzymatic steps, yielding molecules like crotonyl-CoA, which can then be further metabolized to produce acetate and butyrate mdpi.comnih.govnih.govnih.govresearchgate.nethelsinki.fi. The significance of this pathway lies in its contribution to microbial energy generation under anaerobic conditions and its implications in various biological contexts, including the human gut and oral cavity mdpi.comasm.orgresearchgate.net. For instance, the production of butyrate through lysine fermentation by oral bacteria like Fusobacterium nucleatum and Porphyromonas gingivalis has been linked to the pathogenesis of periodontal diseases mdpi.comasm.orgresearchgate.net.
The lysine fermentation pathway typically involves the following key enzymatic steps:
L-Lysine is converted to β-L-Lysine by L-lysine-2,3-aminomutase (KamA) nih.govresearchgate.netresearchgate.netresearchgate.net.
β-L-Lysine is then transformed into L-erythro-3,5-diaminohexanoate by β-L-lysine-5,6-aminomutase (KamD) mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov.
L-erythro-3,5-diaminohexanoate is deaminated and oxidized to 3-keto-5-aminohexanoate by L-erythro-3,5-diaminohexanoate dehydrogenase (Kdd) mdpi.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net.
3-keto-5-aminohexanoate is cleaved into 3-aminobutyryl-CoA and acetoacetate by the 3-keto-5-aminohexanoate cleavage enzyme (Kce) mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov.
3-aminobutyryl-CoA is deaminated to crotonyl-CoA by 3-aminobutyryl-CoA ammonia lyase (Kal) mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov.
Crotonyl-CoA is subsequently converted to butyryl-CoA, which then yields butyrate and acetyl-CoA through the action of enzymes like butyryl-CoA dehydrogenase and acetoacetate:butyrate CoA-transferase nih.govnih.govhelsinki.firesearchgate.net. Acetyl-CoA can be further processed to acetate nih.govresearchgate.netresearchgate.net.
Table 1: Key Steps and Enzymes in the Lysine Fermentation Pathway
Step | Substrate/Intermediate | Enzyme | Product/Next Intermediate | Citations |
1 | L-Lysine | L-lysine-2,3-aminomutase (KamA) | β-L-Lysine | nih.govresearchgate.netresearchgate.netresearchgate.net |
2 | β-L-Lysine | β-L-lysine-5,6-aminomutase (KamD) | L-erythro-3,5-diaminohexanoate | mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov |
3 | L-erythro-3,5-diaminohexanoate | L-erythro-3,5-diaminohexanoate dehydrogenase (Kdd) | 3-keto-5-aminohexanoate | mdpi.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net |
4 | 3-keto-5-aminohexanoate | 3-keto-5-aminohexanoate cleavage enzyme (Kce) | 3-aminobutyryl-CoA + Acetoacetate | mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov |
5 | 3-aminobutyryl-CoA | 3-aminobutyryl-CoA ammonia lyase (Kal) | Crotonyl-CoA | mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov |
6 | Crotonyl-CoA | Butyryl-CoA dehydrogenase | Butyryl-CoA | nih.govhelsinki.firesearchgate.net |
7 | Butyryl-CoA | Acetoacetate:butyrate CoA-transferase | Butyrate + Acetyl-CoA | nih.govnih.govhelsinki.firesearchgate.net |
8 | Acetyl-CoA | Acetoacetyl-CoA thiolase | Acetoacetyl-CoA | nih.govresearchgate.netresearchgate.net |
9 | Acetyl-CoA | Phosphate acetyltransferase | Acetyl phosphate | nih.govresearchgate.netresearchgate.net |
10 | Acetyl phosphate | Acetate kinase | Acetate | nih.govresearchgate.netresearchgate.net |
Specific Organisms
The lysine fermentation pathway, which involves 3,5-diaminohexanoate as an intermediate, has been identified in a range of bacterial species. These include:
Brevibacterium sp.: This genus has been noted for its role in lysine metabolism and fermentation mdpi.comresearchgate.netgla.ac.uk.
Clostridium sp.: Various species within the Clostridium genus are known lysine fermenters, with enzymes like L-erythro-3,5-diaminohexanoate dehydrogenase characterized from them mdpi.comresearchgate.netnih.gov.
Fusobacterium nucleatum: This oral bacterium is a significant producer of butyrate via lysine fermentation and has been extensively studied for its role in periodontal disease mdpi.comnih.govnih.govresearchgate.nethelsinki.fiasm.orgresearchgate.net.
Porphyromonas gingivalis: Another key oral pathogen implicated in periodontal disease, P. gingivalis also engages in lysine metabolism, with its lysine 5,6-aminomutase being studied mdpi.comresearchgate.netsemanticscholar.org.
Candidatus Cloacamonas acidaminovorans: This uncultivated bacterium, found in environments like anaerobic digesters, also possesses the genetic machinery for lysine fermentation, including enzymes like L-erythro-3,5-diaminohexanoate dehydrogenase nih.govresearchgate.netresearchgate.netresearchgate.net.
Table 2: Organisms Associated with Lysine Fermentation and this compound Metabolism
Organism | Role in Lysine Fermentation/Metabolism | Key Enzymes Mentioned (related to this compound) | Citations |
Brevibacterium sp. | Lysine fermentation | L-erythro-3,5-diaminohexanoate dehydrogenase | mdpi.comresearchgate.net |
Clostridium sp. | Lysine fermentation | L-erythro-3,5-diaminohexanoate dehydrogenase | mdpi.comresearchgate.netnih.gov |
Fusobacterium nucleatum | Lysine fermentation, butyrate production | Lysine 2,3-aminomutase, L-erythro-3,5-diaminohexanoate dehydrogenase, 3-keto-5-aminohexanoate cleavage enzyme, 3-aminobutyryl-CoA ammonia lyase | mdpi.comnih.govnih.govresearchgate.nethelsinki.fiasm.orgresearchgate.net |
Porphyromonas gingivalis | Lysine metabolism, periodontal disease | Lysine 5,6-aminomutase | mdpi.comresearchgate.netsemanticscholar.org |
Candidatus Cloacamonas acidaminovorans | Lysine fermentation | L-erythro-3,5-diaminohexanoate dehydrogenase | nih.govresearchgate.netresearchgate.netresearchgate.net |
Role in Anaerobic Amino Acid Degradation Pathways
This compound serves as a critical intermediate in the anaerobic catabolism of lysine mdpi.comnih.govnih.govnih.govhelsinki.fi. This degradation process is a significant aspect of amino acid metabolism in many anaerobic bacteria, enabling them to generate energy and carbon skeletons in oxygen-deprived environments. The pathway begins with the initial isomerizations and deamination of lysine, leading to the formation of this compound. This compound is then further processed through a series of enzymatic reactions, ultimately yielding molecules like crotonyl-CoA, which is a precursor for butyrate and acetate production mdpi.comnih.govnih.govnih.govresearchgate.nethelsinki.fi. The complete degradation of lysine via this pathway is a hallmark of fermentative bacteria that thrive in anaerobic niches, such as the gut microbiome or oral cavities mdpi.comasm.orgresearchgate.net.
Evolutionary Conservation of Lysine Catabolic Enzymes
The enzymes involved in the lysine degradation pathway, including those that act upon or produce this compound, exhibit a notable degree of evolutionary conservation across diverse microbial species. For instance, the enzymes responsible for lysine degradation in Fusobacterium nucleatum share similarities with those found in lysine-fermenting Clostridia, suggesting a common evolutionary origin for these metabolic pathways nih.gov. Furthermore, homologs of key enzymes, such as L-erythro-3,5-diaminohexanoate dehydrogenase (e.g., HglS and FLO7), have been identified not only in bacteria but also in plants, indicating that the biochemical function of these enzymes is conserved across different domains of life researchgate.netbiorxiv.orgresearchgate.net. The DUF1338 domain, for example, is associated with enzymes that are proposed to catalyze the same biochemical reaction across bacteria and eukaryotes biorxiv.orgresearchgate.net. This conservation underscores the fundamental importance of lysine catabolism in microbial physiology.
Regulation of this compound Metabolic Enzymes
While detailed regulatory mechanisms for enzymes directly acting on this compound, such as this compound dehydrogenase (Kdd), are not extensively documented in the provided literature, indirect evidence suggests metabolic regulation occurs. For example, studies on Fusobacterium nucleatum have shown that genes involved in lysine catabolism, including kdd and kce, can be downregulated when the bacterium colonizes epithelial cells asm.org. This suggests that the expression or activity of these enzymes may be modulated in response to environmental cues or the bacterium's physiological state, allowing it to adapt its metabolic strategies. Such regulation is critical for optimizing energy production and adapting to different host environments.
Compound List:
this compound
Lysine
Crotonyl-CoA
Acetate
Butyrate
Acetoacetate
β-L-Lysine
L-erythro-3,5-diaminohexanoate
3-keto-5-aminohexanoate
3-aminobutyryl-CoA
Acetyl-CoA
Acetyl phosphate
Butyryl-CoA
4-aminobutyrate (GABA)
Glutamate
Glutarate
2-hydroxyglutarate
Glutaconate-CoA
Cadaverine
(R)-β-homomethionine
(R)-β-phenylalanine
(S)-β-aminobutyric acid
2,5-diaminohexanoate (2,5-DAH)
DL-4-Oxalysine
Fructoselysine
Q & A
Q. What enzymatic pathways synthesize 3,5-diaminohexanoate (3,5-DAH) in biological systems?
- 3,5-DAH is primarily synthesized via aminomutase-catalyzed reactions . For example, β-lysine 5,6-aminomutase (EC 5.4.3.3) converts L-β-lysine to 3,5-DAH using cofactors pyridoxal-5′-phosphate (PLP) and adenosylcobalamin (dAdoCbl). Similarly, D-lysine is converted to 2,5-diaminohexanoate (2,5-DAH) via lysine 5,6-aminomutase (5,6-LAM) .
- Methodological Insight : Researchers can track these pathways using isotopic labeling (e.g., -lysine) coupled with HPLC or mass spectrometry to verify product formation.
Q. What role do cofactors like PLP and adenosylcobalamin play in 3,5-DAH synthesis?
- PLP stabilizes substrate intermediates via Schiff base formation, while adenosylcobalamin facilitates radical-based catalysis by generating 5′-deoxyadenosyl radicals. These radicals mediate hydrogen atom abstraction, enabling amino group migration in aminomutase reactions .
- Experimental Validation : Enzyme assays under anaerobic conditions (to preserve radical intermediates) and cofactor depletion studies can confirm their necessity.
Q. How is 3,5-DAH integrated into metabolic pathways?
- In lysine fermentation, 3,5-DAH is an intermediate in the conversion to acetate and butyrate. It is produced from (3S)-3,6-diaminohexanoate via β-lysine 5,6-aminomutase in organisms like Clostridium sticklandii .
- Analytical Approach : Metabolomic profiling (e.g., GC-MS) of microbial cultures under varying lysine concentrations can map downstream metabolites.
Advanced Research Questions
Q. How do the structural features of β-amino acid dehydrogenases (β-AADHs) like 3,5-DAHDH enable asymmetric synthesis of β-amino acids?
- Crystal structures of l-erythro-3,5-DAHDH reveal a unique substrate-binding pocket with conserved residues (e.g., Arg98, Asp174) that stabilize the β-amino acid intermediate. Unlike α-AADHs, β-AADHs employ a dual-base mechanism involving His256 for proton transfer during catalysis .
- Structural Techniques : X-ray crystallography (resolution ≤2.0 Å) and site-directed mutagenesis (e.g., H256A variants) can validate active-site roles.
Q. What strategies are effective for engineering β-AADHs to expand substrate scope for non-natural β-amino acids?
- Rational design based on substrate-coenzyme docking simulations and quantum chemical calculations (e.g., DFT) can predict mutations that alter steric/electronic interactions. For example, mutations at Phe152 in 3,5-DAHDH enhance acceptance of bulky β-phenylalanine analogs .
- Validation : Kinetic assays (, ) and enantiomeric excess (ee) analysis via chiral HPLC assess engineered enzyme performance.
Q. How can radical intermediates in 3,5-DAH synthesis be experimentally characterized?
- Electron paramagnetic resonance (EPR) spectroscopy at cryogenic temperatures traps radical species (e.g., substrate-derived or cofactor-linked radicals). Isotope-edited EPR (e.g., -labeled substrates) enhances signal resolution .
- Challenge : Radicals are transient; rapid-freeze quench methods or anaerobic gloveboxes are critical.
Q. What computational methods elucidate the catalytic mechanism of 3,5-DAH-forming enzymes?
- Quantum mechanics/molecular mechanics (QM/MM) simulations model reaction trajectories, identifying transition states and energy barriers. For instance, QM/MM revealed a 16.8 kcal/mol barrier for hydrogen transfer in 5,6-LAM .
- Software Tools : Gaussian, ORCA, or CP2K for QM; AMBER or GROMACS for MM.
Q. How do researchers resolve contradictions in kinetic data for 3,5-DAH-producing enzymes?
- Case Example : Discrepancies in values for L-β-lysine across studies may arise from assay conditions (pH, temperature) or enzyme purity. Standardizing protocols (e.g., fixed [PLP]) and using isothermal titration calorimetry (ITC) for binding affinity measurements improve reproducibility .
Q. What experimental precautions are critical for handling 3,5-DAH in stability studies?
- 3,5-DAH is light-sensitive and prone to oxidation. Store solutions in amber vials at −80°C with antioxidants (e.g., DTT) and under inert gas (N). Monitor degradation via -NMR or LC-MS .
Q. How can enzyme promiscuity in 3,5-DAH-related pathways be exploited for novel biotransformations?
- Cross-substrate screening of aminomutases with non-native amines (e.g., ornithine analogs) may reveal unexpected activity. For example, 4,5-OAM from Porphyromonas gingivalis converts D-ornithine to 2,4-diaminopentanoate, suggesting adaptability .
- High-throughput screening (e.g., microfluidic platforms) accelerates discovery.
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